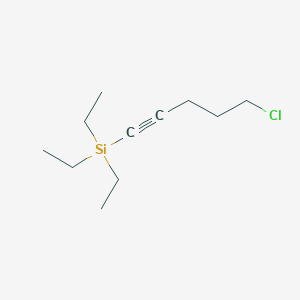![molecular formula C21H31ClN2O B064583 (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride CAS No. 171261-31-7](/img/structure/B64583.png)
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide; hydrochloride, also known as BU08028, is a chemical compound that belongs to the class of opioid ligands. BU08028 has been found to have a high affinity for the kappa opioid receptor, which is a type of receptor that is involved in pain management, mood regulation, and addiction.
作用機序
The kappa opioid receptor is known to play a key role in the regulation of pain and mood. When activated, the kappa opioid receptor can produce analgesic effects, which means that it can reduce the perception of pain. (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride binds to the kappa opioid receptor and activates it, leading to the production of these analgesic effects. In addition to its analgesic effects, this compound has also been found to produce antidepressant effects in animal models.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and reduced locomotor activity. In addition, this compound has been found to produce antidepressant effects, as well as anxiolytic effects, which means that it can reduce anxiety. This compound has also been found to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction.
実験室実験の利点と制限
One of the main advantages of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride is its high selectivity for the kappa opioid receptor, which reduces the risk of side effects that are commonly associated with other opioid drugs. In addition, this compound has been found to produce a range of effects that are relevant to pain management, depression, and addiction, which makes it a promising candidate for further research.
One limitation of this compound is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, this compound has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride. One possibility is to further investigate its potential therapeutic applications in the treatment of pain, depression, and addiction. Another possibility is to explore its mechanism of action in more detail, in order to better understand how it produces its effects. Finally, future research could focus on developing more potent and longer-lasting versions of this compound, in order to improve its efficacy as a therapeutic agent.
合成法
The synthesis of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride was first reported by researchers at the University of North Carolina at Chapel Hill in 2007. The synthesis method involves several steps, including the reaction of 3-phenylprop-2-enoyl chloride with N-butylpiperidine, followed by the reduction of the resulting iminium ion with sodium borohydride. The final step involves the reaction of the resulting amine with 8-methyl-8-azabicyclo[3.2.1]octan-3-one to produce this compound.
科学的研究の応用
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been widely studied for its potential therapeutic applications in the treatment of pain, depression, and addiction. It has been found to be a highly selective kappa opioid receptor agonist, which means that it can activate this receptor without affecting other opioid receptors in the body. This selectivity is important because it reduces the risk of side effects that are commonly associated with other opioid drugs.
特性
| 171261-31-7 | |
分子式 |
C21H31ClN2O |
分子量 |
362.9 g/mol |
IUPAC名 |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O.ClH/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;/h5-10,13,18-20H,3-4,11-12,14-16H2,1-2H3;1H/b13-10+; |
InChIキー |
PIRCALUPZAXTFN-RSGUCCNWSA-N |
異性体SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.Cl |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.Cl |
正規SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.Cl |
同義語 |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenyl-prop-2-e namide hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



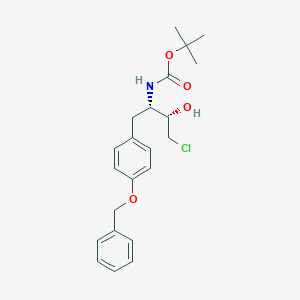
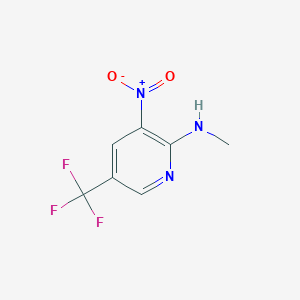
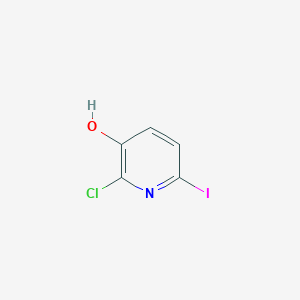

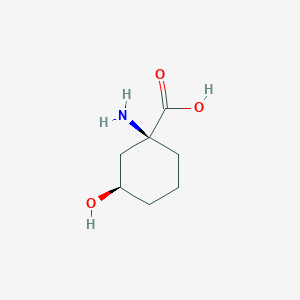
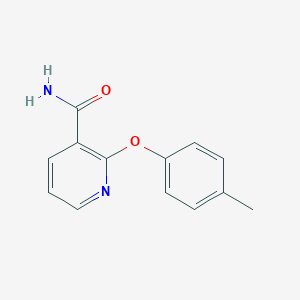
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
